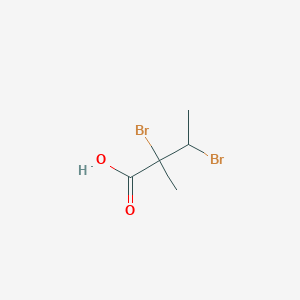

2,3-Dibromo-2-methylbutanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-dibromo-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-3(6)5(2,7)4(8)9/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYSKCWQDVVVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201034177 | |

| Record name | 2,3-Dibromo-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91114-65-7 | |

| Record name | 2,3-Dibromo-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dibromo 2 Methylbutanoic Acid

Halogenation of Unsaturated Precursors

A principal route for synthesizing 2,3-dibromo-2-methylbutanoic acid involves the addition of bromine across the double bond of an unsaturated carboxylic acid. This method is effective due to the high reactivity of the carbon-carbon double bond towards electrophilic attack by halogens.

Bromine Addition to Methylbutenoic Acids (e.g., Tiglic Acid)

The addition of molecular bromine to methylbutenoic acids, such as tiglic acid ((2E)-2-methylbut-2-enoic acid), is a direct and common method for preparing this compound. cdnsciencepub.comgoogle.com Tiglic acid, an α,β-unsaturated monocarboxylic acid, readily undergoes reaction with bromine, leading to the saturation of the double bond and the formation of the target dibrominated compound.

In a typical procedure, tiglic acid is reacted with an equimolar amount of bromine. cdnsciencepub.comgoogle.com The reaction involves adding the acid to a solution of bromine, often in a suitable solvent like dichloromethane (B109758) or carbon tetrachloride. cdnsciencepub.comgoogle.com The disappearance of the characteristic bromine color serves as a visual indicator of the reaction's progress, resulting in a high yield of this compound. google.com

Stereochemical Considerations in Bromine Addition

The addition of bromine to alkenes is a well-studied stereospecific reaction. In the case of tiglic acid, where the two methyl groups are in a trans relationship with respect to the double bond, the bromine addition typically proceeds via an anti-addition mechanism. cdnsciencepub.com This process involves the formation of a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the side opposite to the bromonium ion bridge, leading to the formation of a specific stereoisomer of this compound. cdnsciencepub.com This stereochemical control is a critical aspect of the synthesis, influencing the spatial arrangement of the bromine atoms in the final product.

Reaction Conditions and Solvent Effects

The conditions for the bromination of methylbutenoic acids can be controlled to optimize the yield and purity of this compound. The reaction is generally favored by a polar environment which helps to stabilize the polarized bromine molecule and the ionic intermediates. ias.ac.in

Common solvents used for this reaction include chlorinated hydrocarbons such as dichloromethane and carbon tetrachloride. cdnsciencepub.comgoogle.com The reaction temperature is also a key parameter. Procedures often involve cooling the reaction mixture, for instance to a range of 0-5°C, to control the reaction rate and minimize potential side reactions. google.com Following the initial addition, the reaction may be allowed to proceed at room temperature or with gentle heating to ensure completion. google.comvulcanchem.com

Table 1: Reaction Conditions for Bromination of Tiglic Acid

| Parameter | Condition | Source |

|---|---|---|

| Reactant | Tiglic acid | cdnsciencepub.comgoogle.com |

| Reagent | Bromine (Br₂) | cdnsciencepub.comgoogle.com |

| Solvent | Dichloromethane or Carbon Tetrachloride | cdnsciencepub.comgoogle.com |

| Temperature | 0-5°C (initial), then room temperature or heated | google.comvulcanchem.com |

| Yield | High (e.g., >98%) | google.com |

Direct Halogenation of Saturated Carboxylic Acid Precursors

An alternative synthetic strategy starts with a saturated carboxylic acid, 2-methylbutanoic acid, and introduces the two bromine atoms through direct halogenation reactions. This approach involves breaking C-H bonds and substituting them with C-Br bonds.

Electrophilic Bromination of 2-Methylbutanoic Acid

The α-carbon of a carboxylic acid can be selectively brominated through an electrophilic substitution reaction, most notably the Hell-Volhard-Zelinsky (HVZ) reaction. This method can be applied to 2-methylbutanoic acid to introduce a bromine atom at the C-2 position. smolecule.com The reaction is typically carried out using bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The PBr₃ reacts with the carboxylic acid to form an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine to install a bromine atom at the α-position. Subsequent hydrolysis would yield 2-bromo-2-methylbutanoic acid. To obtain the 2,3-dibromo derivative from the saturated precursor, further bromination would be required, which may necessitate different reaction conditions or pathways.

Radical Bromination Techniques

Radical bromination provides another avenue for halogenating saturated alkanes. smolecule.com This type of reaction is initiated by light or a radical initiator and typically shows high selectivity for the substitution of hydrogen atoms at the most substituted carbon atom. chemeducator.org In the case of 2-methylbutanoic acid, the tertiary C-H bond at the C-2 position would be a likely site for radical substitution. However, achieving dibromination at both the C-2 and C-3 positions through a purely radical mechanism on the carboxylic acid itself is complex. The presence of the carboxylic acid functional group can influence the reaction's regioselectivity. While radical bromination is a powerful tool for functionalizing alkanes, its application for the direct synthesis of this compound from 2-methylbutanoic acid is less straightforward than the bromination of an unsaturated precursor. smolecule.comchemeducator.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Tiglic acid |

| Angelic acid |

| 2-Methylbutanoic acid |

| 2-Bromo-2-methylbutanoic acid |

| Dichloromethane |

| Carbon tetrachloride |

| Phosphorus tribromide |

Multi-site Bromination Challenges and Selectivity

Synthesizing this compound via substitution reactions on a saturated precursor like 2-methylbutanoic acid would present significant challenges in selectivity. 2-methylbutanoic acid contains hydrogen atoms on primary, secondary, and a tertiary carbon, including the alpha-carbon.

Controlling bromination to occur specifically at the 2- and 3-positions is difficult. While the Hell-Volhard-Zelinsky (HVZ) reaction can selectively brominate the alpha-position (see section 2.3.1), subsequent bromination at the beta-position (C-3) would compete with reactions at the other, more reactive C-H bonds.

Bromine radicals are known to be highly selective, preferentially abstracting hydrogen from the weakest C-H bond, which follows the order: tertiary > secondary > primary. libretexts.org In 2-methylbutanoic acid, the alpha-position is a tertiary carbon, making it the most likely site for both radical and HVZ bromination. However, achieving a second bromination specifically at the C-3 (secondary) position without affecting the primary carbons would require precise control that is difficult to achieve in practice. This makes the addition reaction to tiglic acid a much more efficient and regioselective synthetic route. google.com

General Strategies for Alpha- and Beta-Halogenated Carboxylic Acids

Hell-Volhard-Zelinsky (HVZ) Reaction and its Applicability to Related Structures

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for the selective alpha-halogenation of carboxylic acids that possess at least one alpha-hydrogen. byjus.comalfa-chemistry.comwikipedia.org The reaction typically involves treating the carboxylic acid with a halogen (bromine or chlorine) and a catalytic amount of phosphorus or a phosphorus trihalide (like PBr₃). alfa-chemistry.comorganic-chemistry.orgaakash.ac.in The reaction conditions are often harsh, requiring high temperatures and extended reaction times. alfa-chemistry.comnrochemistry.com

This reaction is highly applicable to structures related to the target compound. For instance, applying the HVZ reaction to 2-methylbutanoic acid would yield 2-bromo-2-methylbutanoic acid. vedantu.com The reaction specifically targets the α-carbon, making it a reliable method for producing α-halo acids. quora.com However, the HVZ reaction itself is not suitable for introducing halogens at other positions, such as the beta-carbon. alfa-chemistry.com

The mechanism of the Hell-Volhard-Zelinsky reaction proceeds through several distinct stages. aakash.ac.inmasterorganicchemistry.com

Acyl Halide Formation : Phosphorus tribromide (PBr₃), which can be formed in situ from red phosphorus and bromine, first converts the carboxylic acid into an acyl bromide. wikipedia.orgorganic-chemistry.orgvedantu.com This step is critical because the acyl bromide intermediate is capable of enolization, whereas the carboxylic acid itself is not. libretexts.org

Enolization : The acyl bromide tautomerizes to its enol form. This equilibrium is a key step that allows for the subsequent reaction at the alpha-position. wikipedia.orglibretexts.org

α-Bromination : The enol form of the acyl bromide, which is electron-rich at the α-carbon, attacks a molecule of bromine (Br₂). This results in the formation of an α-bromo acyl bromide. byjus.comorganic-chemistry.orglibretexts.org

Hydrolysis/Exchange : The resulting α-bromo acyl bromide can then be hydrolyzed during an aqueous workup to yield the final α-bromo carboxylic acid. byjus.comlibretexts.org Alternatively, it can react with a molecule of the starting carboxylic acid, regenerating the acyl bromide intermediate and forming the α-bromo carboxylic acid product, thus continuing the catalytic cycle. wikipedia.orgorganic-chemistry.orglibretexts.org

The formation of an acyl bromide is the pivotal first step of the HVZ reaction. organic-chemistry.orgmasterorganicchemistry.com The purpose of the phosphorus catalyst is to transform the carboxylic acid's hydroxyl group into a good leaving group, facilitating the formation of the acyl bromide. masterorganicchemistry.com This intermediate is significantly more reactive towards enolization than the parent carboxylic acid. libretexts.org

The α-bromo acyl bromide that is formed is a versatile intermediate. wikipedia.org While aqueous workup provides the α-bromo carboxylic acid, quenching the reaction with other nucleophiles can lead to different products. nrochemistry.com For example, adding an alcohol will produce an α-bromo ester, while adding an amine will yield an α-bromo amide. nrochemistry.comlibretexts.org This reactivity makes the HVZ reaction a gateway to a variety of α-substituted carbonyl compounds. libretexts.org

Table 2: Key Intermediates and Products in the HVZ Reaction

| Starting Material | Key Intermediate | Final Product (with H₂O workup) | Alternative Product (with ROH workup) |

|---|---|---|---|

| R-CH₂-COOH | R-CH₂-COBr | R-CH(Br)-COOH | R-CH(Br)-COOR |

Process Optimization and Scale-Up Considerations

Optimizing the synthesis of halogenated carboxylic acids involves careful control over reaction parameters to maximize yield and purity while ensuring safety and efficiency, particularly during scale-up.

For the direct synthesis of this compound via bromine addition to tiglic acid, key optimization parameters include:

Temperature Control : The reaction is initiated at low temperatures (0-5°C) to manage the exothermic nature of bromine addition, then allowed to proceed at room temperature. google.com

Reagent Stoichiometry : Using precise molar equivalents of bromine and the starting alkene is crucial to avoid side reactions and ensure complete conversion. google.com

Solvent Choice : Dichloromethane is an effective solvent, but for scale-up, alternative solvents might be considered based on safety, environmental impact, and ease of removal. google.com

For processes like the Hell-Volhard-Zelinsky reaction, scale-up considerations include:

Reaction Conditions : The typically harsh conditions (high heat, long times) may require specialized equipment for large-scale production. alfa-chemistry.comnrochemistry.com

Catalyst Loading : While catalytic in theory, in practice, a full molar equivalent of PBr₃ is often used to overcome slow reaction kinetics, which has significant cost and waste implications on a larger scale. wikipedia.orgvedantu.com

Process Improvement : Patented improvements for alpha-halogenation processes suggest using a catalyst system composed of a free radical inhibitor, a strong acid, and an organic acid anhydride (B1165640) to achieve higher yields, which could be a key optimization strategy. google.com

Enhancing Reaction Yields and Purity

The synthesis of this compound is commonly achieved through the bromination of tiglic acid ((E)-2-methyl-2-butenoic acid). vulcanchem.comgoogle.comgoogle.com Research has demonstrated that optimizing reaction conditions can lead to significantly high yields and purity.

A patented method details a procedure that achieves a yield of over 98%. google.com This process involves dissolving bromine in a solvent like dichloromethane and then cooling the solution to between 0 and 5 °C. google.com Tiglic acid is then added slowly to this mixture. The reaction proceeds at room temperature for several hours, after which the solvent is evaporated to obtain the final product. google.com This high yield suggests an efficient conversion with minimal side products, simplifying the purification process. google.com The direct acquisition of the product after solvent evaporation indicates a high degree of purity is achievable without requiring extensive purification steps like chromatography.

Table 1: Reaction Conditions for High-Yield Synthesis of this compound

| Parameter | Condition | Outcome | Source |

| Starting Material | Tiglic acid | - | google.com |

| Reagent | Bromine | - | google.com |

| Solvent | Dichloromethane | Facilitates reaction | google.com |

| Temperature | 0-5 °C (initial) | Controlled reaction | google.com |

| Reaction Time | 5 hours | Completion of reaction | google.com |

| Yield | >98% | High efficiency | google.com |

This method highlights how precise control over temperature and the rate of addition of reactants are crucial for maximizing both the yield and purity of this compound.

Environmentally Benign Synthetic Routes

While effective, traditional synthesis methods for this compound often involve hazardous materials, prompting research into greener alternatives. The primary concerns are the use of elemental bromine, which is hazardous and difficult to handle, and chlorinated solvents like dichloromethane. google.comsci-hub.se

One major area of green chemistry focuses on replacing hazardous reagents with safer alternatives. The development of solid bromine carriers or other brominating agents presents a significant step toward mitigating the risks associated with using molecular bromine. sci-hub.se These alternatives can make the bromination process safer and more environmentally friendly.

Another key aspect of green synthesis is the choice of solvent. Efforts have been made to replace halogenated solvents with more benign options. For instance, a method for synthesizing the similar compound 2,3-dibromo-2-methylpropionic acid utilizes water as the reaction medium. google.com This approach, if adaptable to this compound, would represent a substantial environmental improvement by eliminating the need for organic solvents.

Table 2: Comparison of Synthetic Approaches

| Feature | Conventional Method | Potential Green Alternative | Environmental Benefit | Source |

| Brominating Agent | Molecular Bromine (Br₂) | Solid bromine carriers | Reduced handling hazards | sci-hub.se |

| Solvent | Dichloromethane | Water | Elimination of hazardous organic solvents | google.comgoogle.com |

| Precursor Synthesis | Chemical Synthesis | Biocatalytic methods | Greener starting materials | google.com |

These alternative strategies underscore a shift towards developing synthetic methodologies for this compound that are not only efficient but also prioritize environmental safety and sustainability.

Reaction Mechanisms and Chemical Transformations of 2,3 Dibromo 2 Methylbutanoic Acid

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. In the case of 2,3-dibromo-2-methylbutanoic acid, the bromine atoms serve as leaving groups, and the carbon atoms to which they are attached are the electrophilic centers. These reactions are pivotal for introducing a variety of functional groups into the molecule. The reactivity of the brominated carbons is influenced by the substitution pattern; one is a secondary carbon, and the other is a tertiary carbon, leading to a potential mix of SN1 and SN2 reaction mechanisms. pages.dev

Substitution at Brominated Carbon Centers

The presence of two bromine atoms on adjacent carbon atoms, one secondary and one tertiary, allows for a range of nucleophilic substitution reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

The reaction of this compound with oxygen-based nucleophiles, such as hydroxide (B78521) ions (OH⁻), typically leads to the formation of hydroxy-substituted products. When a halogenoalkane is heated under reflux with an aqueous solution of sodium or potassium hydroxide, the halogen is displaced by a hydroxyl group, yielding an alcohol. chemguide.co.uk For this compound, this can result in the formation of 3-bromo-2-hydroxy-2-methylbutanoic acid or 2-bromo-3-hydroxy-2-methylbutanoic acid, depending on which bromine atom is substituted. The reaction with hydroxide is a classic example of nucleophilic substitution and can proceed via either an SN1 or SN2 mechanism, largely dictated by the structure of the alkyl halide. pages.devchemguide.co.uk The tertiary nature of one of the brominated carbons suggests a propensity for an SN1 pathway, which involves the formation of a carbocation intermediate.

Table 1: Reaction with Oxygen-Based Nucleophiles

| Nucleophile | Product(s) | Reaction Conditions |

|---|

Nitrogen-based nucleophiles, such as ammonia (B1221849) (NH₃) and the azide (B81097) ion (N₃⁻), can also displace the bromine atoms in this compound to form new carbon-nitrogen bonds. The reaction with ammonia can yield amino-substituted carboxylic acids, while the azide ion introduces an azido (B1232118) group, which can be subsequently reduced to an amine. These reactions are crucial for the synthesis of amino acids and other nitrogen-containing compounds. For instance, carboxylic acids can react with ammonia to form amides upon heating. nzic.org.nz

Table 2: Reaction with Nitrogen-Based Nucleophiles

| Nucleophile | Product(s) |

|---|---|

| Ammonia (NH₃) | Amino-substituted butanoic acids |

Sulfur-based nucleophiles, like thiols (R-SH), are effective in displacing halide ions from alkyl halides. The reaction of this compound with thiols would lead to the formation of thioether derivatives. These reactions are analogous to those with oxygen and nitrogen nucleophiles and further exemplify the versatility of this compound in synthesis.

Table 3: Reaction with Sulfur-Based Nucleophiles

| Nucleophile | Product(s) |

|---|

Stereochemical Outcomes of Nucleophilic Substitution

The stereochemistry of nucleophilic substitution reactions is a critical aspect, particularly for chiral molecules. The two main mechanisms, SN1 and SN2, have distinct stereochemical consequences.

SN2 reactions are stereospecific and proceed with an inversion of configuration at the chiral center. libretexts.org This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. libretexts.org

In contrast, SN1 reactions proceed through a planar carbocation intermediate. scribd.com This allows the nucleophile to attack from either face of the carbocation, leading to a mixture of retention and inversion of configuration, often resulting in racemization. scribd.com

For this compound, the tertiary brominated carbon is more likely to react via an SN1 mechanism, leading to a racemic mixture at that center. The secondary brominated carbon could potentially react through either an SN1 or SN2 pathway, depending on the specific reaction conditions and the nucleophile involved. pages.dev The stereochemical outcome is therefore a complex interplay of these competing pathways.

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, where the two bromine atoms, or a bromine atom and a hydrogen atom from an adjacent carbon, are removed to form a double bond. masterorganicchemistry.com These reactions are typically favored by the use of a strong, non-nucleophilic base and higher temperatures. masterorganicchemistry.com

The elimination of two bromine atoms (a dehalogenation) would yield a butenoic acid derivative. Alternatively, the elimination of hydrogen bromide (dehydrohalogenation) can also occur. smolecule.com A patent describes a process where this compound, obtained from the bromination of tiglic acid, undergoes elimination and deacidification with a weak inorganic base to yield trans-2-bromo-butene. google.com

According to Zaitsev's rule, in an elimination reaction, the major product is the more stable alkene, which is the one with the more highly substituted double bond. libretexts.org The regiochemistry of the double bond formation in the elimination reactions of this compound will be governed by this principle, as well as by the stereochemical requirements of the specific elimination mechanism (E1 or E2). libretexts.orgdalalinstitute.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-bromo-2-hydroxy-2-methylbutanoic acid |

| 2-bromo-3-hydroxy-2-methylbutanoic acid |

| Amino-substituted butanoic acids |

| Azido-substituted butanoic acids |

| Thioether-substituted butanoic acids |

| Butenoic acid |

| trans-2-bromo-butene |

Dehydrohalogenation to Form Alkenes

Under basic conditions, this compound can undergo elimination reactions to form alkenes. Current time information in Bangalore, IN. A notable example is its reaction with a weak inorganic base, such as sodium carbonate or potassium carbonate. When heated in an organic solvent, this reaction leads to the formation of trans-2-bromobutene through the elimination of one equivalent of hydrogen bromide and decarboxylation. google.com

The general mechanism for dehydrohalogenation often follows an E2 (bimolecular elimination) pathway, particularly with a strong base. This process involves the simultaneous removal of a proton by the base and the departure of a bromide ion. chemistrysteps.comvaia.com

Regioselectivity and Stereoselectivity in Elimination Processes

The regioselectivity and stereoselectivity of elimination reactions are critical aspects of the chemistry of this compound. The stereochemistry of the starting material, which can exist as erythro and threo diastereomers, dictates the stereochemistry of the resulting alkene product in an E2 reaction. This is because the E2 mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. chemistrysteps.comdoubtnut.comlibretexts.org

The dehydrobromination of the diastereomers of this compound can lead to the formation of the geometric isomers of 2-methyl-2-butenoic acid: tiglic acid (the more stable trans isomer) and angelic acid (the cis isomer). acs.orgdrugfuture.comwikipedia.org The specific diastereomer of the starting material will determine which of these isomers is preferentially formed. For instance, the conversion of tiglic acid to angelic acid has been achieved through a three-step process that involves the addition of bromine to form the dibromo acid, followed by a dehydrobromination reaction that favors the formation of the cis isomer. acs.orggoogle.com This highlights the stereospecific nature of the elimination reaction.

Table 1: Products of Dehydrohalogenation

| Reactant | Reagent/Conditions | Major Product |

|---|---|---|

| This compound | Sodium carbonate or potassium carbonate, heat | trans-2-Bromobutene |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in this compound can be readily converted into a variety of derivatives, including esters, amides, and acyl halides. These transformations open up further avenues for synthetic utility.

Esterification Reactions

Esterification of this compound can be achieved through several methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a viable option. masterorganicchemistry.comyoutube.comchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comchemguide.co.uklibretexts.org

Given the steric hindrance around the carboxylic acid group due to the adjacent methyl and bromine substituents, methods developed for hindered carboxylic acids are particularly effective. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, provides a mild and efficient route to esters. organic-chemistry.orgorgsyn.orgorganic-chemistry.org Another approach for hindered acids involves the use of amide acetals. researchgate.net

Table 2: Esterification Methods for Hindered Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, often requires excess alcohol. masterorganicchemistry.comyoutube.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. organic-chemistry.orgorgsyn.org |

Amide Formation

The synthesis of amides from this compound typically proceeds through the activation of the carboxylic acid group. A common and effective strategy is the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative. The resulting acyl chloride can then readily react with a primary or secondary amine in an addition-elimination mechanism to form the corresponding N-substituted amide. chemguide.co.uk In this reaction, two equivalents of the amine are generally used; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Conversion to Acyl Halides

This compound can be efficiently converted to its corresponding acyl chloride, 2,3-dibromo-2-methylbutanoyl chloride. This transformation is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂). cdnsciencepub.com The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride, to yield the acyl chloride. The formation of the acyl chloride is a crucial step as it provides a highly reactive intermediate for the synthesis of esters and amides. cdnsciencepub.comnih.gov

Reductive Transformations

This compound can undergo reduction at both the vicinal dibromide and the carboxylic acid functionalities. The choice of reducing agent determines the outcome of the reaction.

Reductive dehalogenation of the vicinal dibromide can be accomplished using reagents such as zinc powder in acetic acid. researchgate.netresearchgate.net This reaction typically proceeds via a metal-mediated process to yield an alkene, in this case, likely a mixture of angelic acid and tiglic acid, depending on the stereochemistry of the starting material and the reaction conditions.

The carboxylic acid group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org It is important to note that LiAlH₄ is a powerful reagent that can also reduce the carbon-bromine bonds. masterorganicchemistry.com Therefore, the chemoselectivity of the reduction would depend on the specific reaction conditions. The reduction of the carboxylic acid proceeds through a tetrahedral intermediate, which then eliminates a metal-alkoxide species to form an aldehyde that is further reduced to the primary alcohol. libretexts.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-dibromo-2-methylbutanoyl chloride |

| 2-methyl-2-butenoic acid |

| Angelic acid |

| Dicyclohexylcarbodiimide (DCC) |

| N,N-dimethylformamide |

| Sodium carbonate |

| Sulfuric acid |

| Thionyl chloride |

| Tiglic acid |

| trans-2-Bromobutene |

Reduction of Carboxylic Acid to Alcohols

The conversion of the carboxylic acid group in this compound to a primary alcohol is a fundamental transformation that yields 2,3-dibromo-2-methylbutan-1-ol. This reduction requires potent reducing agents due to the low electrophilicity of the carboxyl carbon.

The reduction of carboxylic acids to primary alcohols is a well-established process in organic synthesis. organicchemistrydata.orgmasterorganicchemistry.com Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are typically employed for this purpose. organicchemistrydata.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. This is followed by the coordination of the aluminum to the carbonyl oxygen and subsequent elimination of a metal-alkoxide species to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding alkoxide, which upon acidic workup, furnishes the primary alcohol. organicchemistrytutor.com

Given the presence of two bromine atoms, which are susceptible to reduction under certain conditions, the choice of reducing agent and reaction conditions is crucial to achieve selective reduction of the carboxylic acid. While LiAlH₄ is powerful enough to reduce the carboxylic acid, it can also potentially reduce the carbon-bromine bonds. msu.edu However, the reduction of alkyl halides by LiAlH₄ is generally slower than that of carboxylic acids. organicchemistrydata.org Therefore, by carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to selectively reduce the carboxylic acid moiety while preserving the dibromo functionality.

Alternative, less reactive hydride reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. masterorganicchemistry.com

Table 1: Reagents for the Reduction of Carboxylic Acid Functionality

| Reagent | Product | Reaction Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 2,3-Dibromo-2-methylbutan-1-ol | Anhydrous ether or THF, followed by acidic workup | Powerful reducing agent, capable of reducing the carboxylic acid. Potential for side reactions involving the C-Br bonds. organicchemistrydata.orgmsu.edu |

| Sodium Borohydride (NaBH₄) | No reaction | Typically in alcoholic solvents | Generally not reactive enough to reduce carboxylic acids. masterorganicchemistry.com |

Reduction of Halide Functionality

The reduction of the vicinal dibromide in this compound leads to the formation of an alkene through a dehalogenation reaction. This transformation is a common method for the synthesis of alkenes from vicinal dihalides.

The dehalogenation of vicinal dihalides to form alkenes is frequently accomplished using reducing metals, with zinc being a common and effective choice. vaia.comvedantu.com The reaction is typically carried out in a protic solvent such as an alcohol. vaia.com The mechanism involves the oxidative addition of zinc to one of the carbon-bromine bonds, forming an organozinc intermediate. This is followed by an elimination reaction where the second bromine atom leaves, and a double bond is formed between the two carbon atoms, resulting in the formation of an alkene and zinc bromide. stackexchange.com

In the case of this compound, this reaction would be expected to yield 2-methyl-2-butenoic acid (tiglic acid or angelic acid, depending on the stereochemistry of the elimination). The reaction with zinc provides a straightforward method for the removal of the two bromine atoms to introduce unsaturation into the molecule. vaia.comvedantu.com Other reagents, such as magnesium in ether, can also effect the reduction of vicinal dihalides. stackexchange.com

Table 2: Reagents for the Reductive Dehalogenation of Vicinal Dibromide

| Reagent | Product | Reaction Conditions | Mechanism |

| Zinc (Zn) | 2-Methyl-2-butenoic acid | Alcoholic solvent (e.g., ethanol) | Oxidative addition of Zn followed by elimination. vaia.comstackexchange.com |

| Magnesium (Mg) | 2-Methyl-2-butenoic acid | Anhydrous ether | Formation of a Grignard-like intermediate followed by elimination. stackexchange.com |

Complex Annulation and Coupling Reactions

While specific examples of complex annulation and coupling reactions involving this compound are not extensively documented in the literature, its structure suggests potential participation in such transformations, particularly those involving organometallic intermediates and catalysis.

The presence of both a carboxylic acid group and alkyl bromide functionalities opens up possibilities for various coupling reactions. One relevant transformation is decarboxylative coupling. Although not directly demonstrated for this specific molecule, similar brominated carboxylic acids have been shown to undergo decarboxylative bromination, which proceeds through radical or organometallic intermediates. nih.govsci-hub.se It is conceivable that under palladium catalysis, this compound could undergo a decarboxylative process, losing CO₂, to generate an organopalladium intermediate that could then participate in cross-coupling reactions with a variety of partners.

Furthermore, the vicinal dibromide can be a precursor to an alkyne via a double dehydrobromination reaction, although this would be challenging given the substitution pattern. A more likely scenario involves the selective reaction of one of the bromine atoms. The tertiary bromide is generally more sterically hindered but can be more reactive towards certain organometallic reagents. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are powerful methods for forming carbon-carbon bonds. It is plausible that one of the C-Br bonds could be selectively activated by a palladium catalyst to react with an organometallic reagent. For instance, palladium-catalyzed coupling of vinylic dibromides with organozinc reagents has been reported to yield substituted olefins. scielo.br A similar strategy could potentially be applied to this compound or its derivatives.

The combination of a carboxylic acid and two halide atoms in one molecule also allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures (annulation). For example, conversion of the carboxylic acid to an ester followed by treatment with a base could potentially induce an intramolecular substitution or elimination, leading to lactone formation or other cyclic products.

Table 3: Potential Coupling and Annulation Reactions

| Reaction Type | Potential Reagents/Catalysts | Potential Product(s) | Notes |

| Decarboxylative Coupling | Palladium catalyst, base | Coupled product (e.g., with an aryl boronic acid) | Would involve loss of CO₂ and formation of a new C-C bond. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), organometallic reagent (e.g., R-ZnCl) | Mono- or di-coupled product | Selective coupling at one or both bromine atoms. scielo.br |

| Intramolecular Cyclization (Annulation) | Base (for lactonization after esterification) | Lactone or other cyclic compounds | Requires conversion of the carboxylic acid to a more reactive derivative. |

Stereochemical Aspects of 2,3 Dibromo 2 Methylbutanoic Acid

Chirality and Stereoisomerism

Chirality is a key feature of 2,3-dibromo-2-methylbutanoic acid, leading to the existence of multiple stereoisomers. The presence of stereogenic centers within the molecule is the basis for this isomerism.

Identification of Stereogenic Centers

A stereogenic center, or chiral center, is a carbon atom that is bonded to four different groups. In the case of this compound, there are two such centers. vaia.com The carbon atom at the second position (C2) is bonded to a bromine atom, a methyl group, a carboxyl group, and the rest of the carbon chain. The carbon atom at the third position (C3) is bonded to a bromine atom, a hydrogen atom, a methyl group, and the C2 part of the molecule. The presence of these two stereogenic centers means that the molecule can exist in up to 2n stereoisomers, where n is the number of stereogenic centers. Therefore, this compound can have up to 22 = 4 stereoisomers. libretexts.orguou.ac.in

| Stereogenic Center | Bonded Groups |

| C2 | -Br, -CH3, -COOH, -CH(Br)CH3 |

| C3 | -Br, -H, -CH3, -C(Br)(CH3)COOH |

Enantiomeric and Diastereomeric Relationships

With two chiral centers, this compound can exist as pairs of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. masterorganicchemistry.com For instance, the (2R, 3R) and (2S, 3S) isomers are enantiomers of each other. Similarly, the (2R, 3S) and (2S, 3R) isomers form another enantiomeric pair. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. For example, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers. masterorganicchemistry.com

Formation and Characterization of Meso Forms (if applicable)

A meso compound is an achiral compound that has chiral centers. This typically occurs when there is an internal plane of symmetry within the molecule. For a molecule to be a meso compound, its two chiral centers must have the same set of substituents. In this compound, the substituents on C2 are -Br, -CH3, -COOH, and -CH(Br)CH3, while the substituents on C3 are -Br, -H, -CH3, and -C(Br)(CH3)COOH. Since the two chiral centers are not identically substituted, it is not possible for this compound to have a meso form. libretexts.org

Resolution of Enantiomers

A mixture containing equal amounts of enantiomers is known as a racemic mixture. Since enantiomers have identical physical properties, their separation, a process called resolution, requires special techniques. libretexts.org

Principles of Racemic Mixture Resolution

The fundamental principle behind the resolution of a racemic mixture is to convert the enantiomers into diastereomers. Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional methods like fractional crystallization or chromatography. libretexts.orglibretexts.org This conversion is typically achieved by reacting the racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent. libretexts.org

Diastereomeric Salt Formation and Fractional Crystallization

For a racemic mixture of a carboxylic acid like this compound, a common resolution strategy is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with a chiral base, such as an enantiomerically pure amine (e.g., (R)-1-phenylethylamine). libretexts.org The reaction yields a mixture of two diastereomeric salts: ((R)-acid·(R)-base) and ((S)-acid·(R)-base). libretexts.org

These diastereomeric salts possess different solubilities in a given solvent. fiveable.me Through a process called fractional crystallization, the less soluble diastereomeric salt will crystallize out of the solution first. fiveable.me This salt can then be separated by filtration. The more soluble diastereomeric salt remains in the mother liquor. After separation, the individual diastereomeric salts are treated with a strong acid to regenerate the respective enantiomer of the carboxylic acid, now in an enantiomerically enriched or pure form. libretexts.org

| Step | Process | Description |

| 1 | Salt Formation | The racemic mixture of this compound is reacted with an enantiomerically pure chiral base. |

| 2 | Fractional Crystallization | The resulting mixture of diastereomeric salts is dissolved in a suitable solvent and allowed to crystallize. The less soluble diastereomer crystallizes first. |

| 3 | Separation | The crystallized diastereomeric salt is separated from the solution by filtration. |

| 4 | Regeneration | The separated diastereomeric salt is treated with a strong acid to recover the enantiomerically pure carboxylic acid. |

Absolute Configuration Assignment

Determining the absolute three-dimensional arrangement of atoms (the absolute configuration) of a chiral molecule is a critical step in stereocontrolled synthesis and characterization. For this compound, which contains two chiral centers, several powerful analytical techniques can be employed.

Single-crystal X-ray crystallography is an unambiguous method for determining the absolute configuration of a molecule. The technique requires growing a suitable single crystal of the enantiomerically pure compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, revealing the precise spatial arrangement of every atom. researchgate.net

To determine the absolute configuration, a phenomenon known as anomalous dispersion (or anomalous scattering) is utilized. wikipedia.org When the wavelength of the incident X-rays is close to an absorption edge of a heavy atom within the molecule, that atom's scattering of X-rays is altered in both magnitude and phase. wikipedia.orgnih.gov The presence of two bromine atoms in this compound makes this technique particularly suitable, as bromine is a sufficiently heavy atom to produce a significant anomalous scattering signal with commonly used X-ray sources (e.g., copper or molybdenum). nih.govpsu.edu

By carefully measuring the intensities of specific pairs of reflections known as Bijvoet pairs (e.g., I(hkl) and I(-h-k-l)), which would be identical in the absence of anomalous scattering, a distinction can be made between the two possible enantiomeric structures. mdpi.com The differences in intensity, though often small, are measurable and allow for the definitive assignment of the (R,R), (S,S), (R,S), or (S,R) configuration to the crystallized molecule. This method was successfully used to confirm the absolute configuration of the related compound (R)-2-bromo-3-methylbutyric acid. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Temperature | 100(2) K |

| Radiation Wavelength (Mo Kα) | 0.71073 Å |

| Flack Parameter | -0.01(2) |

The Flack parameter is a critical value in determining absolute configuration; a value close to zero for a known chirality confirms the assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining absolute configuration, especially when suitable crystals for X-ray analysis cannot be obtained. Enantiomers are indistinguishable in a standard NMR spectrum because they have identical physical properties in an achiral environment. The strategy, therefore, is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and are distinguishable by NMR. wikipedia.org

This conversion is achieved by reacting the chiral carboxylic acid (this compound) with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.orgtcichemicals.com The reaction, typically forming an ester or amide, creates a new molecule with two chiral centers—one from the acid and one from the CDA. If one starts with a racemic mixture of the acid and reacts it with a single enantiomer of a CDA, two diastereomers will be formed.

Common CDAs for carboxylic acids include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), naproxen, and various chiral alcohols and amines. wikipedia.orgacs.org Once the diastereomeric derivatives are formed, their ¹H or ¹⁹F NMR spectra are recorded. The different spatial environments of the nuclei in the two diastereomers lead to different chemical shifts. By analyzing the differences in chemical shifts (Δδ = δ_R - δ_S) for specific protons near the chiral center of the acid, one can deduce its absolute configuration based on established empirical models for the specific CDA used. nih.gov For example, the Mosher's acid model predicts which substituents on the chiral acid will be shielded or deshielded by the phenyl group of the CDA, allowing for a direct correlation between the sign of Δδ and the absolute configuration. wikipedia.org

| Chiral Derivatizing Agent (CDA) | Functional Group Reacted | NMR Nucleus Observed | Basis of Discrimination |

|---|---|---|---|

| (R)- or (S)-Mosher's acid (MTPA) | Forms ester with an alcohol, or amide with an amine (acid must be converted to alcohol/amine first) | ¹H, ¹⁹F | Anisotropic effect of the phenyl ring causes predictable shielding/deshielding of nearby protons. wikipedia.org |

| (R)- or (S)-Naproxen | Forms ester with the carboxylic acid | ¹H | Anisotropic effect of the naphthyl group leads to differential chemical shifts. acs.org |

| (R)- or (S)-1-(1-Naphthyl)ethylamine | Forms amide with the carboxylic acid | ¹H | Anisotropic effect of the naphthyl group provides chemical shift differences. |

| (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl) acetate | Forms ester with the carboxylic acid | ¹H | Large aromatic system (anthryl) creates significant chemical shift dispersion. nih.gov |

Advanced Spectroscopic and Structural Characterization of 2,3 Dibromo 2 Methylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing organic molecules. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus. In 2,3-dibromo-2-methylbutanoic acid, the presence of two bromine atoms and a carboxylic acid group significantly influences the chemical shifts of the neighboring protons and carbons.

While specific spectral data for this compound is not widely available in the public domain sigmaaldrich.comsigmaaldrich.com, we can predict the expected chemical shifts based on the analysis of similar structures and the known effects of substituents. For instance, the proton attached to the α-carbon (C2) is expected to be significantly deshielded due to the adjacent bromine atom and carboxylic acid group, resulting in a downfield chemical shift. Similarly, the methyl groups will exhibit distinct signals, with their chemical shifts influenced by the neighboring bromine atom.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid will appear at the lowest field (typically 160-185 ppm). libretexts.org The carbons bonded to the bromine atoms (C2 and C3) will also be significantly deshielded. libretexts.org The methyl carbons will resonate at higher fields.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 | 165 - 180 |

| α-H | 4.0 - 5.0 | 45 - 60 |

| -CH₃ (on C2) | 1.8 - 2.5 | 20 - 30 |

| -CH₃ (on C3) | 1.9 - 2.8 | 25 - 35 |

| C2 | - | 50 - 70 |

| C3 | - | 60 - 80 |

Note: These are estimated values and can vary based on the solvent and specific stereoisomer.

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the α-proton and the protons of the methyl group on the adjacent carbon, confirming their connectivity. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. libretexts.org It would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. libretexts.org For example, the carboxylic acid proton would show a correlation to the α-carbon and the carbonyl carbon. The protons of the methyl groups would show correlations to the quaternary carbon and the adjacent carbon atom. These correlations provide a detailed map of the carbon skeleton.

The stereochemistry of the molecule (i.e., the relative configuration of the two chiral centers at C2 and C3) can also be inferred from coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY.

Due to the presence of two chiral centers, this compound can exist as a mixture of enantiomers and diastereomers. Chiral NMR spectroscopy is a powerful tool for distinguishing between these stereoisomers. This is often achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). researchgate.netrsc.org

When a racemic or diastereomeric mixture of this compound is reacted with an enantiomerically pure CDA, a mixture of diastereomeric derivatives is formed. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification. jst.go.jp Similarly, a CSA can form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. rsc.org This technique is crucial for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample.

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. unimi.itfzu.cz By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms and the nature of the bonds between them.

For this compound, obtaining a suitable single crystal is the first critical step. rsc.orgceitec.cz Once a crystal is grown, single-crystal X-ray diffraction analysis can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Torsional angles: Information about the conformation of the molecule.

Absolute configuration: For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry (R/S configuration) of the chiral centers. semanticscholar.org

Hypothetical Crystallographic Data Table for a Diastereomer of this compound:

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: This table is hypothetical and serves as an example of the data obtained from a single-crystal X-ray diffraction experiment.

The arrangement of molecules within a crystal lattice is governed by intermolecular forces. In the case of this compound, several types of interactions are expected to play a significant role.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). In the solid state, carboxylic acids typically form dimeric structures through strong O-H···O hydrogen bonds. researchgate.netmdpi.com These interactions are a dominant force in the crystal packing.

The study of these intermolecular interactions provides valuable information about the self-assembly properties of the molecule and can influence its physical properties, such as melting point and solubility.

Packing Motifs and Crystal Lattice Dynamics

Detailed crystallographic data for this compound is not extensively documented in publicly available literature. However, the packing motifs can be inferred from studies on structurally similar halogenated carboxylic acids. researchgate.netdntb.gov.ua The dominant intermolecular interaction governing the crystal packing in carboxylic acids is the formation of hydrogen bonds. mdpi.com

It is highly probable that this compound molecules form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.netmdpi.com This creates a characteristic R²₂(8) ring motif. mdpi.com This dimerization is a common and highly stable arrangement for carboxylic acids. researchgate.netdntb.gov.ua

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the vibrational modes of a molecule, providing a unique "fingerprint." For this compound, the spectra would be characterized by absorptions corresponding to its specific functional groups and skeletal structure. rsc.orgspectroscopyonline.com

The IR spectrum is expected to show a very broad and strong absorption band for the O-H stretching of the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer. libretexts.org The C=O stretching vibration of the carbonyl group will produce a strong, sharp band around 1700-1720 cm⁻¹. libretexts.orgpressbooks.pub The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of bands from C-C stretching, C-H bending, and C-Br stretching vibrations that are unique to the molecule. libretexts.orgpressbooks.pub

Raman spectroscopy, on the other hand, would likely show a strong signal for the C=C and C-C skeletal vibrations and the C-Br bonds, as these involve changes in polarizability. Bands that are strong in IR are often weak in Raman and vice-versa, providing complementary information. spectroscopyonline.com

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad | Weak |

| C-H stretch (alkyl) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C=O stretch (carbonyl) | 1700 - 1720 | Strong | Medium |

| C-O stretch (acid) | 1210 - 1320 | Strong | Weak |

| O-H bend (in-plane) | 1395 - 1440 | Medium | Weak |

| C-Br stretch | 500 - 680 | Strong | Strong |

| Fingerprint Region | 400 - 1500 | Complex Pattern | Complex Pattern |

This table is based on typical frequency ranges for the specified functional groups. libretexts.orgpressbooks.pubuobabylon.edu.iq

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition and elucidating the fragmentation patterns of a molecule. The exact mass of the neutral molecule this compound (C₅H₈Br₂O₂) is 257.88910 Da. nih.gov

In HRMS analysis, particularly with techniques like electrospray ionization (ESI), the compound would likely be observed as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. kcl.ac.uk A key feature in the mass spectrum would be the distinct isotopic pattern resulting from the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion cluster will show three peaks at [M], [M+2], and [M+4] in an approximate intensity ratio of 1:2:1. nih.gov

The fragmentation of halogenated carboxylic acids in HRMS often involves characteristic losses. kcl.ac.uknih.gov For this compound, expected fragmentation pathways would include:

Loss of a bromine atom: [M-Br]⁺ or [M-H-Br]⁻

Decarboxylation: Loss of CO₂ (44 Da) from the deprotonated molecule to form [M-H-CO₂]⁻. kcl.ac.uk

Loss of the carboxyl group: [M-COOH]⁻. kcl.ac.uk

Cleavage of the carbon-carbon bond adjacent to the bromine atoms.

Table 2: Predicted HRMS Data for this compound (C₅H₈Br₂O₂) and Key Fragments

| Ion/Fragment Formula | Adduct | Calculated m/z | Isotopic Pattern (Relative Intensity) |

| [C₅H₈Br₂O₂] | [M+H]⁺ | 258.8969 | 258.9 (100%), 260.9 (198%), 262.9 (98%) |

| [C₅H₇Br₂O₂] | [M-H]⁻ | 256.8818 | 256.9 (100%), 258.9 (198%), 260.9 (98%) |

| [C₅H₈BrO₂] | [M-Br]⁺ | 178.9709 | 179.0 (100%), 181.0 (99%) |

| [C₄H₇Br₂] | [M-H-CO₂]⁻ | 212.8872 | 212.9 (100%), 214.9 (198%), 216.9 (98%) |

m/z values are for the most abundant isotope of each element (¹²C, ¹H, ¹⁶O, ⁷⁹Br). The isotopic pattern reflects the presence of both ⁷⁹Br and ⁸¹Br.

Specialized Spectroscopic Probes (e.g., UV-Vis Spectroscopy for Electronic Transitions)

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group (C=O) of the carboxylic acid function.

Saturated carboxylic acids typically exhibit a weak absorption band in the UV region, corresponding to the n → π* (n to pi-star) electronic transition of the carbonyl group. upertis.ac.id This transition involves the promotion of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the C=O double bond. This absorption is generally weak (low molar absorptivity) and occurs in the range of 200-220 nm.

The presence of the two bromine atoms as substituents may cause a slight bathochromic (red) shift of this absorption band due to their auxochromic effect, where the non-bonding electrons on the bromine atoms can interact with the chromophore. However, significant absorption in the near-UV or visible range is not expected as the molecule lacks extended conjugation. While UV-Vis can confirm the presence of the carbonyl group, it is less specific for detailed structural elucidation compared to IR, NMR, or mass spectrometry. Specific experimental UV-Vis data for this compound is not prominently available in the surveyed literature.

Computational Studies and Theoretical Insights into 2,3 Dibromo 2 Methylbutanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. However, dedicated studies applying these methods to 2,3-Dibromo-2-methylbutanoic acid are not readily found in publicly accessible literature.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of this compound, which would include aspects like orbital energies, charge distribution, and the nature of the carbon-bromine bonds, has not been the subject of published computational research. Such a study would provide valuable insights into the molecule's reactivity and spectroscopic behavior.

Conformational Analysis and Energy Minima

The conformational landscape of this compound, which would involve identifying its various stable conformations and their relative energies, remains unexplored through computational methods. A thorough conformational analysis would be crucial for understanding its behavior in different environments and its interaction with other molecules.

Prediction of Spectroscopic Parameters

Although experimental spectroscopic data, such as ¹H NMR, has been reported for this compound, there are no available computational studies that predict its spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy). ucl.ac.uk Such predictions, when compared with experimental data, can validate computational models and provide a more detailed assignment of spectral features.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules over time, including their movements, conformational changes, and interactions with a solvent. At present, there are no published MD simulation studies specifically investigating this compound in either the gas phase, in solution, or in the solid state.

Reaction Mechanism Elucidation via Transition State Calculations

The synthesis of this compound involves the bromination of a precursor. While the general mechanisms of such reactions are understood, specific transition state calculations for the formation of this particular compound have not been reported. Computational studies on the reaction mechanism could clarify aspects such as stereoselectivity and reaction kinetics.

Intermolecular Interaction Modeling in Solution and Solid State

The way molecules interact with each other in solution and in the solid state is fundamental to their macroscopic properties. While some supporting information from a study has alluded to the analysis of non-covalent intermolecular interactions for this compound, the full details of this research are not publicly available. Therefore, a comprehensive model of its intermolecular interactions, including hydrogen bonding and halogen bonding, has yet to be published.

Below is a table of basic computationally derived properties for this compound, as available in public databases.

| Property | Value | Source |

| Molecular Formula | C₅H₈Br₂O₂ | PubChem nih.gov |

| Molecular Weight | 259.92 g/mol | PubChem nih.gov |

| InChIKey | RWJNIIYQCXBZFS-UHFFFAOYSA-N | PubChem nih.gov |

| IUPAC Name | 2,3-dibromo-3-methylbutanoic acid | PubChem nih.gov |

Synthetic Utility and Applications in Organic Synthesis Research

Role as a Versatile Synthetic Intermediate and Building Block

2,3-Dibromo-2-methylbutanoic acid is primarily recognized for its role as a precursor in multi-step synthetic sequences. The differential reactivity of its functional groups—the carboxylic acid and the two carbon-bromine bonds—allows for a range of chemical transformations.

The application of this compound as a synthetic intermediate is documented in patent literature, where it is generated and used in subsequent steps to create valuable organic compounds.

One notable application is its role in the synthesis of trans-2-methyl-2-butenal. google.com In this process, this compound is formed in the initial step via the bromination of tiglic acid. google.comvulcanchem.com The dibrominated acid is then subjected to dehydrobromination and decarboxylation to yield trans-2-bromobutene. This vinyl bromide is subsequently converted into a Grignard or lithium reagent, which reacts with a formylating agent to produce the target aldehyde, trans-2-methyl-2-butenal. google.com

Table 1: Synthesis of trans-2-methyl-2-butenal

| Step | Reactant(s) | Reagent(s) | Product | Purpose of Intermediate |

|---|---|---|---|---|

| 1 | Tiglic acid | Bromine | This compound | Introduces bromine atoms for subsequent elimination. |

| 2 | This compound | Sodium carbonate or Potassium carbonate | trans-2-Bromobutene | Key intermediate for organometallic reagent formation. |

| 3 | trans-2-Bromobutene | Mg or Li, then N,N-dimethylformamide | trans-2-Methyl-2-butenal | Final product formation via formylation. |

Data derived from patent CN112174787A. google.com

Another documented use of this compound is as an intermediate in the stereoselective synthesis of (Z)-2-methyl-2-butenoic acid from its (E)-isomer. google.com The process involves the bromination of (E)-2-methyl-2-butenoic acid to give this compound. Subsequent treatment with a base like methanolic potassium hydroxide (B78521) leads to dehydrobromination, forming (Z)-2-bromo-2-methylbutenoic acid, which can then be reduced to the final (Z)-acid. google.com

Table 2: Conversion of (E)-2-methyl-2-butenoic acid to (Z)-isomer

| Step | Reactant | Reagent(s) | Product | Purpose of Intermediate |

|---|---|---|---|---|

| 1 | (E)-2-Methyl-2-butenoic acid | Bromine | This compound | Intermediate for stereochemical inversion. |

| 2 | This compound | Methanolic potassium hydroxide | (Z)-2-Bromo-2-methylbutenoic acid | Sets up the desired Z-configuration. |

| 3 | (Z)-2-Bromo-2-methylbutenoic acid | Sodium amalgam | (Z)-2-Methyl-2-butenoic acid | Final reduction to the target isomer. |

Data derived from patent US20060115883A1. google.com

While the structure of this compound, with its vicinal dihalide and carboxylic acid functionalities, suggests potential as a scaffold for synthesizing various heterocyclic systems (e.g., lactones, epoxides, or nitrogen-containing rings), a thorough review of scientific literature does not reveal specific, documented examples of its application for this purpose. The inherent reactivity could theoretically be exploited for intramolecular cyclization reactions, but such pathways involving this specific compound are not extensively reported.

Applications in Chiral Synthesis

The core structure of this compound contains two chiral centers at the C2 and C3 positions. This opens the possibility for its use in stereocontrolled synthesis, provided that the stereoisomers can be resolved or that reactions involving the compound can be directed in a stereoselective manner.

The resolution of racemic this compound into its constituent enantiomers and their subsequent use in enantioselective transformations is not a well-documented area of research. Scientific literature does not provide significant examples of the separation of its enantiomers or their application as chiral building blocks in asymmetric synthesis.

Given the presence of two adjacent stereocenters, reactions involving this compound could potentially proceed with diastereoselectivity. For instance, elimination or substitution reactions could favor the formation of one diastereomer over another. However, specific studies focusing on the diastereoselective reactions of this compound are not prominently featured in the available chemical literature. General principles of stereochemistry suggest that the relative orientation of the bromine atoms and the methyl and carboxyl groups would influence the stereochemical outcome of its reactions, but detailed investigations into these pathways for this specific compound are limited. ed.gov

Exploration in Mechanistic Organic Chemistry Studies

The reactions of this compound, such as the dehydrobromination described in its synthetic applications, involve fundamental mechanistic steps like E2 elimination. The stereochemistry of the starting material (i.e., the relative configuration of the two chiral centers) would be expected to dictate the stereochemistry of the resulting alkene product, following principles such as anti-periplanar elimination. While these reactions serve as practical examples of established organic reaction mechanisms, dedicated mechanistic studies aimed at elucidating the finer details of reaction pathways, transition states, or intermediates specifically for this compound are not widely published.

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

Traditional synthesis of 2,3-Dibromo-2-methylbutanoic acid would likely involve the electrophilic addition of bromine (Br₂) across the double bond of an α,β-unsaturated carboxylic acid precursor, such as tiglic acid or angelic acid. While effective, this method utilizes elemental bromine, which is highly toxic, corrosive, and hazardous to handle. wordpress.com Future research will focus on creating synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

Key research objectives in this area include:

Alternative Brominating Agents: Investigating the use of safer and easier-to-handle brominating agents is a primary goal. Reagents like N-bromosuccinimide (NBS) offer a solid, crystalline alternative to liquid bromine. wordpress.com Other possibilities include exploring systems that generate bromine in situ, such as the oxidation of bromide salts (e.g., HBr or KBr) with an oxidant like sodium hypochlorite (B82951) (NaOCl) or Oxone®. mdpi.comresearchgate.netorganic-chemistry.org This approach avoids the storage and handling of large quantities of molecular bromine. mdpi.comresearchgate.net

Green Solvents and Catalysts: Moving away from traditional chlorinated solvents towards more environmentally benign options like water, ionic liquids, or deep eutectic solvents is crucial. researchgate.net Research could also focus on developing catalytic systems that promote bromination with higher atom economy, potentially using metal or organocatalysts to activate less reactive bromine sources.

Bio-based Precursors: A truly sustainable route would involve the use of renewable starting materials. Research into the biosynthesis of precursors like tiglic acid, which has been shown to be biosynthesized from isoleucine in some organisms, could provide a pathway to producing this compound from bio-based feedstocks. nih.gov

| Method | Precursor | Bromine Source | Potential Advantages | Research Focus |

|---|---|---|---|---|

| Conventional Bromination | Tiglic Acid | Liquid Br₂ | High reactivity | Improving safety protocols, waste reduction |

| Sustainable Halogenation | Tiglic Acid | N-Bromosuccinimide (NBS) | Safer handling (solid reagent) | Optimizing reaction conditions, improving atom economy wordpress.com |

| In-Situ Generation | Tiglic Acid | HBr + Oxidant (e.g., NaOCl) | Avoids handling/storage of Br₂, enhanced safety mdpi.comresearchgate.net | Screening oxidants, solvent optimization |

| Bio-based Synthesis | Isoleucine-derived precursors | Enzymatic or chemo-enzymatic bromination | Use of renewable feedstocks | Metabolic engineering, discovery of halogenating enzymes |

Discovery of Novel Reactivity and Catalytic Applications

The dense functionality of this compound—containing a carboxylic acid group and two adjacent bromine atoms—suggests a rich and varied chemical reactivity waiting to be explored. Future research should aim to uncover novel transformations and applications for this compound as a versatile chemical building block.

Potential areas of exploration include:

Dehalogenation and Elimination Reactions: The two vicinal bromine atoms can be removed to form an unsaturated bond. Research into controlled mono- or dehydrobromination could provide selective access to various brominated or unsaturated butenoic acid derivatives. Photocatalytic methods, which can operate under mild conditions using visible light, represent a promising avenue for such reductive dehalogenation transformations. acs.org

Nucleophilic Substitution: The bromine atoms are susceptible to substitution by a wide range of nucleophiles. This could be exploited to synthesize a diverse library of α- and β-functionalized carboxylic acids, which are valuable intermediates in pharmaceutical and materials science.

Decarboxylative Reactions: Carboxylic acids can participate in decarboxylative coupling reactions, where the carboxyl group is replaced by another functional group. ruhr-uni-bochum.de Investigating the decarboxylative bromination or cross-coupling of this compound could lead to novel synthetic methodologies. nih.gov

Precursor to Organometallic Reagents: The compound could potentially be used to generate organometallic reagents for use in cross-coupling reactions, although this may be complicated by the presence of the acidic proton and the second bromine atom.

Advancements in Stereoselective Synthesis Methodologies

The structure of this compound contains two adjacent chiral centers at the C2 and C3 positions. This means the molecule can exist as four possible stereoisomers (two pairs of enantiomers). The specific stereochemistry can have a profound impact on the biological activity and physical properties of the molecule and its derivatives. Therefore, developing methods to selectively synthesize a single desired stereoisomer is a critical area for future research.

Key strategies to be investigated include:

Diastereoselective Bromination: The bromination of a chiral precursor or the use of chiral brominating agents could control the stereochemical outcome of the reaction. The geometry of the starting alkene (tiglic acid is the E-isomer, angelic acid is the Z-isomer) will influence the diastereoselectivity of the bromine addition.

Enantioselective Catalysis: The development of chiral catalysts that can mediate the bromination of the achiral precursor (e.g., tiglic acid) to yield an excess of one enantiomeric pair would be a significant advancement.

Chiral Resolution: For racemic mixtures, chiral resolution remains a viable strategy. This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent) to form a mixture of diastereomeric salts. wikipedia.orglibretexts.org These salts, having different physical properties, can often be separated by crystallization or chromatography. libretexts.orgnih.gov Subsequent removal of the resolving agent liberates the individual enantiomers of the acid.

| Strategy | Description | Key Research Challenge |

|---|---|---|

| Diastereoselective Synthesis | Use of a chiral substrate or reagent to favor the formation of one diastereomer over others during bromination. | Designing effective chiral auxiliaries or reagents for high selectivity. |

| Enantioselective Catalysis | Employing a chiral catalyst to guide the bromination of an achiral precursor to produce an enantiomerically enriched product. | Discovery and optimization of highly active and selective catalysts. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. | Finding a suitable chiral catalyst or reagent with high enantioselectivity. |

| Chiral Resolution via Diastereomeric Salts | Separation of enantiomers by forming separable diastereomeric salts with a chiral resolving agent. wikipedia.orglibretexts.org | Finding a suitable resolving agent and crystallization conditions for efficient separation. |

Integration with Flow Chemistry and Automated Synthesis

Modernizing the synthesis of this compound through the adoption of advanced technologies like continuous flow chemistry and automated synthesis platforms offers substantial benefits in terms of safety, efficiency, and scalability.

Future research in this domain should focus on: